molecular formula C17H23N3O B2692027 N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide CAS No. 1808751-39-4

N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No. B2692027
CAS RN: 1808751-39-4
M. Wt: 285.391
InChI Key: UACHFEBZZDZHAS-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide, also known as CTQ, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. CTQ is a quinoline derivative that is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is not well understood, but it is believed to involve the formation of a complex with the target molecule. The unique structure of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide allows it to selectively bind to certain molecules, such as amyloid fibrils, and emit a strong fluorescence signal. The exact mechanism of how N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide interacts with its target molecule is still under investigation.
Biochemical and Physiological Effects
N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. It has been shown to selectively bind to amyloid fibrils and inhibit their formation, which could potentially slow down the progression of neurodegenerative diseases. N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has also been shown to have catalytic activity in various organic reactions, which could lead to the development of new synthetic routes and the discovery of new compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is its selectivity and sensitivity in detecting amyloid fibrils. Its fluorescent properties make it a valuable tool for monitoring the progression of neurodegenerative diseases. N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is also a promising catalyst for various organic reactions, which could lead to the development of new synthetic routes and the discovery of new compounds.
One limitation of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide. One area of research is the development of new synthetic routes and the discovery of new compounds using N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide as a catalyst. Another area of research is the optimization of its use as a fluorescent probe for detecting amyloid fibrils. Additionally, further investigation into the mechanism of action of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide could lead to a better understanding of its potential applications and limitations. Overall, the research on N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has the potential to lead to significant advancements in various fields, including medicine and organic chemistry.

Synthesis Methods

The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide involves a multistep process that starts with the reaction of 1,2,2-trimethylpropylamine with acrylonitrile to form N-(1-cyano-1,2,2-trimethylpropyl)acrylamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product, N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide. The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for detecting amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has been shown to selectively bind to amyloid fibrils and emit a strong fluorescence signal, making it a valuable tool for detecting and monitoring the progression of these diseases.
Another area of research is the use of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide as a catalyst for various organic reactions. N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has been shown to be an effective catalyst for the synthesis of various compounds, including lactones, lactams, and benzoxazoles. Its unique structure and reactivity make it a promising catalyst for the development of new synthetic routes and the discovery of new compounds.

properties

IUPAC Name

N-(2-cyano-3,3-dimethylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-16(2,3)17(4,11-18)20-15(21)13-9-5-7-12-8-6-10-19-14(12)13/h6,8,10,13H,5,7,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHFEBZZDZHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)NC(=O)C1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide

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